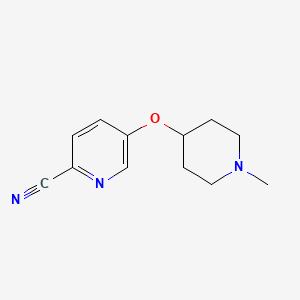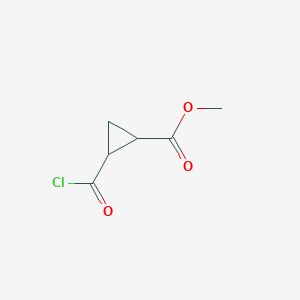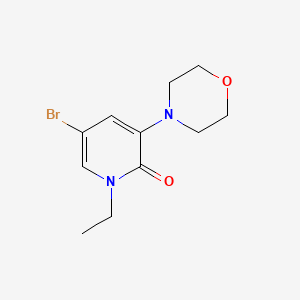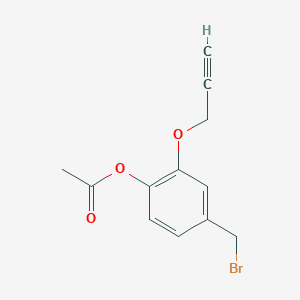
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is an organic compound with a complex structure that includes a bromomethyl group, a prop-2-yn-1-yloxy group, and a phenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable phenyl acetate derivative, followed by the introduction of the prop-2-yn-1-yloxy group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding epoxides or carbonyl compounds.
Reduction Reactions: The compound can be reduced to form alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate involves its reactive functional groups. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The prop-2-yn-1-yloxy group can undergo oxidative or reductive transformations, affecting molecular pathways and targets. These interactions can modulate enzyme activity or disrupt cellular processes, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Chloromethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
- 4-(Iodomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate
- 4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl ether
Uniqueness
4-(Bromomethyl)-2-(prop-2-yn-1-yloxy)phenyl acetate is unique due to the presence of both bromomethyl and prop-2-yn-1-yloxy groups, which confer distinct reactivity patterns. Compared to its chloromethyl and iodomethyl analogs, the bromomethyl group offers a balance between reactivity and stability, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C12H11BrO3 |
|---|---|
Peso molecular |
283.12 g/mol |
Nombre IUPAC |
[4-(bromomethyl)-2-prop-2-ynoxyphenyl] acetate |
InChI |
InChI=1S/C12H11BrO3/c1-3-6-15-12-7-10(8-13)4-5-11(12)16-9(2)14/h1,4-5,7H,6,8H2,2H3 |
Clave InChI |
ZSLJMBFCRMCOLP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)CBr)OCC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(Benzylamino)purin-9-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13985033.png)
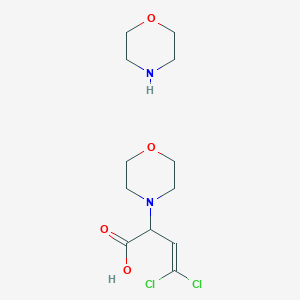
![[(4-{[(2-Chloroethyl)carbamoyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B13985050.png)
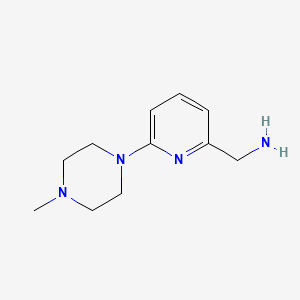
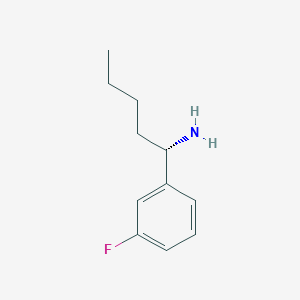
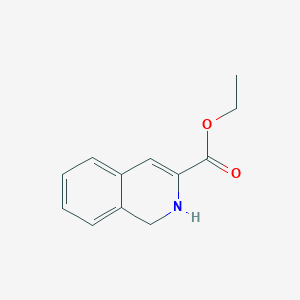
![2-[2,2-Bis(2-chloroethyl)hydrazinyl]propanoic acid](/img/structure/B13985070.png)

